molecular formula C16H15N3O4 B2406696 N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-36-8

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2406696
CAS No.: 899974-36-8
M. Wt: 313.313
InChI Key: ITIHJPDQWFYBNL-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of both an ethylphenyl and a nitrophenyl group attached to the oxalamide core. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 4-ethylphenylamine with 4-nitrophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting oxalamide is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-aminophenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of substituted oxalamides with different alkyl or aryl groups.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological targets. The ethylphenyl group provides hydrophobic interactions that enhance the binding affinity of the compound to its targets. The oxalamide core plays a crucial role in stabilizing the overall structure and facilitating the interaction with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylphenyl)-N2-(4-nitrophenyl)oxalamide
  • N1-(4-ethylphenyl)-N2-(4-aminophenyl)oxalamide
  • N1-(4-ethylphenyl)-N2-(4-chlorophenyl)oxalamide

Uniqueness

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both an ethyl group and a nitro group, which impart distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethylphenyl)-N'-(4-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-11-3-5-12(6-4-11)17-15(20)16(21)18-13-7-9-14(10-8-13)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIHJPDQWFYBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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